4-Hydroxy-benzamidine

Description

BenchChem offers high-quality 4-Hydroxy-benzamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-benzamidine including the price, delivery time, and more detailed information at info@benchchem.com.

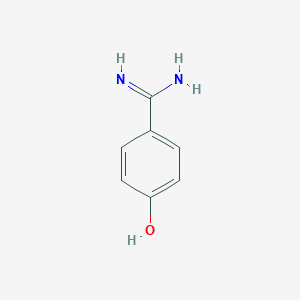

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXYBWIDIWTCGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00418681 | |

| Record name | 4-Hydroxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00418681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15535-98-5 | |

| Record name | 4-Hydroxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00418681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Versatility of a Core Benzamidine Scaffold

An In-Depth Technical Guide to 4-Hydroxybenzamidine: Structure, Properties, and Applications in Scientific Research

4-Hydroxybenzamidine, also known as p-hydroxybenzamidine or 4-amidinophenol, is a versatile organic compound that has garnered significant attention within the scientific community.[1] Its structure, featuring a benzene ring substituted with both a hydroxyl (-OH) and an amidine (-C(NH)NH2) group, underpins its utility in diverse biochemical and medicinal chemistry applications.[1] While structurally simple, this arrangement of functional groups confers a unique combination of reactivity, solubility, and binding capabilities. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of 4-hydroxybenzamidine's chemical properties, its primary role as a serine protease inhibitor, and its practical applications in the laboratory.

Part 1: Physicochemical Properties and Structural Analysis

A thorough understanding of a molecule's properties is fundamental to its effective application. 4-Hydroxybenzamidine is typically supplied as a hydrochloride salt (4-Hydroxybenzamidine HCl) to improve its stability and water solubility.[2][3][4]

Structural Characteristics

The IUPAC name for this compound is 4-hydroxybenzenecarboximidamide.[1] The key features of its structure are:

-

The Benzene Ring: Provides a rigid scaffold for the functional groups.

-

The Amidine Group: This is the primary functional group responsible for its most notable biological activity. At physiological pH, the amidine group is protonated, carrying a positive charge. This allows it to mimic the side chains of arginine and lysine, two key amino acids recognized by many enzymes.

-

The Hydroxyl Group: Located at the para position, the hydroxyl group enhances the molecule's aqueous solubility and provides a potential site for further chemical modification or hydrogen bonding interactions with target molecules.[2]

Caption: Chemical structure of 4-Hydroxybenzamidine.

Physicochemical Data

The properties of 4-Hydroxybenzamidine and its more common hydrochloride salt are summarized below. These values are critical for preparing solutions, designing experiments, and predicting behavior in various solvent systems.

| Property | Value (4-Hydroxybenzamidine) | Value (4-Hydroxybenzamidine HCl) | Reference(s) |

| Molecular Formula | C₇H₈N₂O | C₇H₉ClN₂O | [1],[4] |

| Molecular Weight | 136.15 g/mol | 172.61 g/mol | [1],[4] |

| Appearance | Crystalline Powder | White to Pale Beige Solid | [1],[3] |

| Melting Point | Not readily available | 223-226 °C | [3],[4] |

| Solubility | Moderately soluble | Soluble in water; slightly in methanol | [3] |

| pKa (Predicted) | ~8.6 (for the amidinium ion) | Not applicable | [5] |

| Topological Polar Surface Area | 70.1 Ų | Not applicable | [1] |

Part 2: Mechanism of Action as a Serine Protease Inhibitor

The primary and most significant application of 4-hydroxybenzamidine in research is as a competitive, reversible inhibitor of serine proteases.[2][6]

The Serine Protease Family

Serine proteases are a large class of enzymes that cleave peptide bonds in proteins. They are characterized by a highly conserved catalytic triad of serine, histidine, and aspartate in their active site.[7] Many serine proteases, such as trypsin, thrombin, and plasmin, exhibit high specificity, preferentially cleaving after basic amino acid residues like lysine or arginine.[8] This specificity is determined by the nature of a binding cleft adjacent to the active site, known as the S1 specificity pocket, which for trypsin-like proteases contains a negatively charged aspartate residue at its base.

Inhibition by Mimicry

4-Hydroxybenzamidine functions through molecular mimicry. The positively charged amidinium group is structurally analogous to the guanidinium group of arginine and the protonated amine of lysine. This allows it to bind with high affinity to the negatively charged S1 pocket of trypsin-like serine proteases, effectively blocking the entry of the natural substrate.[8] This interaction is primarily electrostatic and is reversible.[6]

Caption: Mechanism of 4-Hydroxybenzamidine as a competitive inhibitor.

The binding affinity can be influenced by substituents on the benzamidine ring. For enzymes like plasmin and complement C1s, both electron-donating properties and hydrophobicity of the substituent affect binding, whereas for thrombin, hydrophobicity is the dominant factor.[8] This highlights the nuanced interactions that govern inhibitor potency across different members of the serine protease family.

Part 3: Key Applications in Research and Development

The inhibitory action of 4-hydroxybenzamidine translates into several critical laboratory and preclinical applications.

Protease Inhibition in Protein Purification

During cell lysis for protein extraction, endogenous proteases are released, which can rapidly degrade the target protein. Adding a cocktail of protease inhibitors to the lysis buffer is standard practice. 4-Hydroxybenzamidine (as the HCl salt) is a common component of these cocktails, typically used at a working concentration of around 1 mM to inhibit serine protease activity.[6]

Causality Behind Use:

-

Broad-Spectrum (within class): It inhibits a range of common trypsin-like serine proteases.[6]

-

Reversibility: As a reversible inhibitor, its effects can be removed during downstream purification steps like dialysis, which is advantageous over irreversible inhibitors like PMSF.[6]

-

Solubility: The hydrochloride form is water-soluble, making it easy to incorporate into aqueous lysis buffers.[3]

Affinity Chromatography

The specific binding to serine proteases makes benzamidine derivatives excellent ligands for affinity chromatography. In this application, p-aminobenzamidine is covalently attached to a solid support matrix, such as Sepharose beads.[9]

This technique can be used in two ways:

-

Purification of Serine Proteases: A crude cell lysate containing a target serine protease is passed over the column. The protease binds specifically to the immobilized benzamidine, while other proteins wash through. The purified protease is then eluted by changing the buffer conditions (e.g., lowering the pH or adding a high concentration of a competing soluble inhibitor).

-

Removal of Contaminating Proteases: In recombinant protein production, proteases like thrombin are often used to cleave purification tags. A benzamidine affinity column provides a highly effective method to specifically remove the thrombin from the final purified protein product.

Caption: Workflow for serine protease purification via benzamidine affinity chromatography.

Intermediate in Chemical Synthesis

4-Hydroxybenzamidine serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications to develop novel therapeutic agents. For instance, derivatives of 4-hydroxybenzamide (a related compound) have been explored as histone deacetylase (HDAC) inhibitors and for other therapeutic applications.[10][11] The core structure is also found in intermediates used to synthesize drugs like febuxostat.[12]

Part 4: Experimental Protocols and Methodologies

Protocol 1: Preparation of a 100 mM Stock Solution of 4-Hydroxybenzamidine HCl

Rationale: Preparing a concentrated, stable stock solution is essential for accurate and repeatable use in daily experiments. The hydrochloride salt is used for its enhanced solubility in aqueous buffers.

Materials:

-

4-Hydroxybenzamidine hydrochloride (MW: 172.61 g/mol )

-

High-purity water (e.g., Milli-Q or equivalent)

-

Calibrated balance

-

Sterile conical tube (15 mL or 50 mL)

-

Vortex mixer

Procedure:

-

Calculation: To prepare 10 mL of a 100 mM solution, calculate the required mass: Mass = 172.61 g/mol × 0.1 mol/L × 0.010 L = 0.17261 g (or 172.6 mg).

-

Weighing: Accurately weigh out 172.6 mg of 4-hydroxybenzamidine HCl and transfer it to the conical tube.

-

Dissolution: Add approximately 8 mL of high-purity water to the tube.

-

Mixing: Cap the tube securely and vortex until the solid is completely dissolved. The solution should be clear and colorless.

-

Final Volume: Adjust the final volume to exactly 10 mL with high-purity water.

-

Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The solution is sensitive to oxidation, and fresh preparation is recommended for critical applications.[6]

Protocol 2: General Use for Protease Inhibition in Cell Lysates

Rationale: To prevent the degradation of a target protein by endogenous serine proteases immediately following cell lysis.

Procedure:

-

Prepare your chosen lysis buffer (e.g., RIPA, Tris-HCl with detergents). Keep it on ice.

-

Just before use, thaw an aliquot of the 100 mM 4-hydroxybenzamidine HCl stock solution.

-

Add the stock solution to the lysis buffer to achieve a final concentration of 1 mM.

-

Example: For 10 mL of lysis buffer, add 100 µL of the 100 mM stock solution (a 1:100 dilution).

-

-

Mix the buffer gently but thoroughly.

-

Proceed immediately with the cell lysis protocol.

Self-Validation: The effectiveness of protease inhibition can be validated by running a time-course experiment. Incubate the lysate at 4°C or room temperature and take samples at different time points (e.g., 0, 1, 4, and 24 hours). Analyze the samples by SDS-PAGE and Western blot for the target protein. A stable band intensity over time indicates effective inhibition.

Conclusion

4-Hydroxybenzamidine is more than a simple chemical reagent; it is a powerful tool for researchers in biochemistry and drug discovery. Its ability to act as a potent, reversible inhibitor of serine proteases makes it indispensable for protecting protein integrity during purification and for the specific isolation of these enzymes via affinity chromatography. Its foundational structure continues to serve as a scaffold for the development of novel therapeutics. By understanding its chemical properties and the mechanistic basis of its function, scientists can leverage 4-hydroxybenzamidine to ensure the integrity of their experiments and advance their research goals.

References

-

p-Hydroxybenzamide. ChemBK. [Link]

-

4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. ChemBeq. [Link]

-

4-Hydroxybenzamide One. Chongqing Chemdad Co., Ltd. [Link]

-

4-Hydroxybenzoic acid hydrazide | C7H8N2O2 | CID 1742. PubChem, National Center for Biotechnology Information. [Link]

- Meta-benzamidine derivatives as serine protease inhibitors.

-

Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. PubMed, National Center for Biotechnology Information. [Link]

-

Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. National Institutes of Health (NIH). [Link]

-

Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Cytiva. [Link]

-

4-Hydroxy-benzamidine | C7H8N2O | CID 217125. PubChem, National Center for Biotechnology Information. [Link]

-

4-Hydroxybenzamide | C7H7NO2 | CID 65052. PubChem, National Center for Biotechnology Information. [Link]

- 4-hydroxybenzamide drug derivatives.

-

Inhibition of four human serine proteases by substituted benzamidines. PubMed, National Center for Biotechnology Information. [Link]

-

Quantitative determination of the ligand content in Benzamidine Sepharose 4 Fast Flow media with ion-pair chromatography. PubMed, National Center for Biotechnology Information. [Link]

-

A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. National Institutes of Health (NIH). [Link]

-

Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. [Link]

-

Drug discovery: McMaster researchers find new antibiotic. YouTube. [Link]

-

4-hydroxy-benzamidine (C7H8N2O). PubChemLite. [Link]

-

Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? ResearchGate. [Link]

Sources

- 1. 4-Hydroxy-benzamidine | C7H8N2O | CID 217125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Hydroxybenzamidine hydrochloride | 38148-63-9 [chemicalbook.com]

- 4. 4-Hydroxybenzamidine Hydrochloride 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 5. 4-Hydroxybenzamide One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. researchgate.net [researchgate.net]

- 7. EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors - Google Patents [patents.google.com]

- 8. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative determination of the ligand content in Benzamidine Sepharose 4 Fast Flow media with ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Hydroxybenzamide | 619-57-8 [chemicalbook.com]

- 11. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Hydroxythiobenzamide | 25984-63-8 [chemicalbook.com]

The Architectural Precision of Inhibition: A Technical Guide to the Mechanism of 4-Hydroxy-benzamidine on Serine Proteases

For researchers, scientists, and drug development professionals, understanding the intricate dance between an inhibitor and its target enzyme is paramount. This guide provides an in-depth exploration of the mechanism of action of 4-Hydroxy-benzamidine, a competitive inhibitor of serine proteases. We will dissect the molecular interactions, kinetic behavior, and structural underpinnings that govern this inhibition, offering both foundational knowledge and practical insights for the design and evaluation of novel therapeutics.

The Serine Protease Superfamily: A Primer on Catalytic Action

Serine proteases are a ubiquitous class of enzymes crucial to a vast array of physiological processes, from digestion to blood coagulation.[1] Their catalytic activity hinges on a highly conserved triad of amino acid residues in their active site: Serine (Ser), Histidine (His), and Aspartate (Asp).[2] The canonical mechanism of peptide bond hydrolysis proceeds through a two-step nucleophilic attack.[3] The His residue, acting as a general base, abstracts a proton from the Ser hydroxyl group, thereby activating it for a nucleophilic attack on the carbonyl carbon of the substrate's scissile bond.[4] This forms a transient tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the active site.[2] The subsequent collapse of this intermediate leads to the cleavage of the peptide bond.[5]

4-Hydroxy-benzamidine: A Competitive Inhibitor Targeting the S1 Specificity Pocket

4-Hydroxy-benzamidine belongs to the well-established class of benzamidine-based serine protease inhibitors. These compounds act as competitive inhibitors, meaning they reversibly bind to the active site of the enzyme and compete with the natural substrate.[6][7] The positively charged amidinium group of benzamidine derivatives is a key pharmacophore, mimicking the side chains of arginine and lysine, the preferred substrates for trypsin-like serine proteases.[8]

The primary determinant of specificity for trypsin-like serine proteases is the S1 pocket, a deep, negatively charged cleft at the base of the active site.[9] This pocket is typically characterized by the presence of an aspartate or glutamate residue, which forms a salt bridge with the positively charged side chain of the substrate. 4-Hydroxy-benzamidine, with its protonated amidinium group, is a perfect molecular mimic to occupy this S1 pocket, effectively blocking substrate access and halting catalysis.[9]

The Role of the 4-Hydroxy Group: Modulating Binding Affinity

While the benzamidine core anchors the inhibitor in the S1 pocket, substituents on the phenyl ring play a crucial role in fine-tuning the binding affinity. The 4-hydroxy group of 4-Hydroxy-benzamidine can significantly influence the inhibitor's potency through several mechanisms:

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with residues lining the entrance of the S1 pocket or with solvent molecules, thereby increasing the overall binding affinity.

-

Electronic Effects: The electron-donating nature of the hydroxyl group can influence the charge distribution of the aromatic ring, which in turn can affect the strength of cation-π interactions between the amidinium group and aromatic residues within the active site.[10]

-

Solvation/Desolvation: The hydrophilicity of the hydroxyl group impacts the desolvation penalty upon binding. A favorable interaction with the solvent when unbound must be overcome for the inhibitor to enter the more hydrophobic active site.

Quantitative structure-activity relationship (QSAR) studies on substituted benzamidines have demonstrated that both the hydrophobicity and electronic properties of the substituents are critical determinants of their inhibitory activity against various serine proteases.[10]

Visualizing the Inhibition: Structural Insights

The precise architecture of the enzyme-inhibitor complex provides invaluable information for understanding the mechanism of action and for guiding the design of more potent and selective inhibitors. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed to elucidate these three-dimensional structures.[11][12]

Crystal structures of trypsin in complex with benzamidine and its derivatives reveal the amidinium group deeply buried in the S1 pocket, forming a salt bridge with the carboxylate of Asp189.[9][13] The phenyl ring of the inhibitor is typically engaged in hydrophobic interactions with surrounding residues.

The following diagram illustrates the key interactions of 4-Hydroxy-benzamidine within the active site of a trypsin-like serine protease.

Figure 1. Schematic of 4-Hydroxy-benzamidine binding in a serine protease active site.

Quantifying Inhibition: Kinetic Analysis

The potency of a competitive inhibitor is quantified by its inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor complex.[14] A lower Kᵢ value indicates a higher affinity of the inhibitor for the enzyme. The Kᵢ can be determined experimentally using enzyme kinetic studies, typically by measuring the initial reaction rate at various substrate and inhibitor concentrations.[15]

The data are then analyzed using the Michaelis-Menten equation for competitive inhibition:

v = (Vₘₐₓ * [S]) / (Kₘ(1 + [I]/Kᵢ) + [S])

Where:

-

v is the initial reaction velocity

-

Vₘₐₓ is the maximum reaction velocity

-

[S] is the substrate concentration

-

Kₘ is the Michaelis constant

-

[I] is the inhibitor concentration

-

Kᵢ is the inhibition constant

A common graphical method for determining Kᵢ is the Lineweaver-Burk plot (a double reciprocal plot), where 1/v is plotted against 1/[S].[4] In the presence of a competitive inhibitor, the Vₘₐₓ remains unchanged, while the apparent Kₘ increases.[7]

The following table summarizes hypothetical kinetic data for the inhibition of trypsin by 4-Hydroxy-benzamidine.

| Inhibitor Concentration [I] (µM) | Apparent Kₘ (mM) | Vₘₐₓ (µM/min) |

| 0 | 0.5 | 100 |

| 10 | 1.0 | 100 |

| 20 | 1.5 | 100 |

| 50 | 3.0 | 100 |

| Table 1. Example kinetic parameters for competitive inhibition. |

Experimental Protocols for In-Depth Analysis

To provide a practical framework for researchers, this section outlines the key experimental workflows for characterizing the interaction between 4-Hydroxy-benzamidine and a model serine protease, such as trypsin.

Protocol for Determining the Inhibition Constant (Kᵢ)

This protocol describes a standard enzyme kinetics assay to determine the Kᵢ of 4-Hydroxy-benzamidine for trypsin using a chromogenic substrate.

Materials:

-

Bovine Trypsin

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) (Substrate)

-

4-Hydroxy-benzamidine (Inhibitor)

-

Tris-HCl buffer (pH 8.2) containing CaCl₂

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of trypsin in buffer.

-

Prepare a stock solution of BAPNA in a suitable solvent (e.g., DMSO) and then dilute in buffer.

-

Prepare a series of dilutions of 4-Hydroxy-benzamidine in buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of trypsin to each well.

-

Add varying concentrations of 4-Hydroxy-benzamidine to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a set time (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

-

-

Initiate Reaction:

-

Add a fixed concentration of BAPNA to each well to start the reaction.

-

-

Measure Absorbance:

-

Immediately begin monitoring the increase in absorbance at 405 nm (due to the release of p-nitroaniline) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates (v) from the linear portion of the absorbance vs. time plots.

-

Plot 1/v versus 1/[S] (Lineweaver-Burk plot) for each inhibitor concentration.

-

Determine the apparent Kₘ from the x-intercept of each line.

-

Plot the apparent Kₘ versus the inhibitor concentration [I]. The x-intercept of this secondary plot will be -Kᵢ.

-

Figure 2. Workflow for determining the inhibition constant (Ki).

Protocol for Co-crystallization of a Serine Protease with 4-Hydroxy-benzamidine

This protocol provides a general guideline for obtaining protein-ligand complex crystals suitable for X-ray diffraction analysis.[5][16]

Materials:

-

Purified serine protease (e.g., trypsin) at high concentration

-

4-Hydroxy-benzamidine

-

Crystallization screening kits

-

Crystallization plates (e.g., sitting-drop or hanging-drop)

-

Microscope

Procedure:

-

Prepare Protein-Inhibitor Complex:

-

Incubate the purified serine protease with a molar excess of 4-Hydroxy-benzamidine to ensure saturation of the active sites.

-

-

Set up Crystallization Screens:

-

Using a robotic or manual system, set up crystallization trials by mixing the protein-inhibitor complex solution with various precipitant solutions from the screening kits.

-

-

Incubation and Monitoring:

-

Incubate the crystallization plates at a constant temperature.

-

Regularly monitor the drops under a microscope for crystal formation over several days to weeks.

-

-

Crystal Harvesting and Cryo-protection:

-

Once suitable crystals have grown, carefully harvest them using a loop.

-

Briefly soak the crystals in a cryo-protectant solution (often the mother liquor supplemented with a cryo-agent like glycerol or ethylene glycol) to prevent ice formation during freezing.

-

-

Data Collection and Structure Determination:

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure of the protein-inhibitor complex.

-

Figure 3. Workflow for co-crystallization and structure determination.

Conclusion and Future Directions

4-Hydroxy-benzamidine serves as a classic example of a competitive serine protease inhibitor, illustrating the fundamental principles of active site-directed inhibition. Its mechanism of action is well-defined, relying on the mimicry of natural substrates to occupy the S1 specificity pocket. The 4-hydroxy substituent provides an additional handle for modulating binding affinity through potential hydrogen bonding and electronic effects.

For drug development professionals, understanding this mechanism provides a rational basis for the design of more sophisticated inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on leveraging the structural and mechanistic insights gained from simple inhibitors like 4-Hydroxy-benzamidine to develop novel therapeutics targeting specific serine proteases implicated in disease. The integration of computational modeling with experimental techniques will continue to accelerate the discovery of next-generation serine protease inhibitors.

References

-

Schneider, E. L. (n.d.). Synthesis and Characterization of a Trypsin Inhibitor. Retrieved from [Link]

- Patents, G. (n.d.). Meta-benzamidine derivatives as serine protease inhibitors.

- Corey, D. R., & Craik, C. S. (2007). Structure of a serine protease poised to resynthesize a peptide bond. Proceedings of the National Academy of Sciences, 104(4), 1171-1176.

-

Stroud, R. M., Katz, B. A., & Finer-Moore, J. (1995). Crystal structure of beta-trypsin in complex with benzamidine. RCSB PDB. Retrieved from [Link]

-

Proteopedia. (2025, January 26). Trypsin. Retrieved from [Link]

- Wang, C. C., & Craik, C. S. (1997). Inhibition of Trypsin With Active-Site-Directed Enzyme-Activated Nitrosoamide Substrates. Journal of the American Chemical Society, 119(13), 3125-3133.

- Mares-Guia, M., & Shaw, E. (1965). Inhibition of four human serine proteases by substituted benzamidines. The Journal of biological chemistry, 240, 1579-1585.

- Goh, C. Y., et al. (2024). Correlation of Experimental and Calculated Inhibition Constants of Protease Inhibitor Complexes. International Journal of Molecular Sciences, 25(4), 2305.

- Pellecchia, M., et al. (2002). Protein-Inhibitor Interaction Studies Using NMR. Chemical Reviews, 102(9), 3225-3246.

-

Alok, A., et al. (2007). Crystal Structure of the trypsin complex with benzamidine at high temperature (35 C). RCSB PDB. Retrieved from [Link]

- Hati, S., & Bhattacharyya, K. (2024). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. FEBS Open Bio, 14(5), 1045-1055.

-

Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Retrieved from [Link]

-

Queen's University Belfast. (2021, May 10). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzamidine binding to different Trypsin conformations. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions. Retrieved from [Link]

- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931-1937.

-

ACS Publications. (2025, May 14). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structures of the ligand-binding region of trypsin in complex.... Retrieved from [Link]

-

MDPI. (2024, February 19). Correlation of Experimental and Calculated Inhibition Constants of Protease Inhibitor Complexes. Retrieved from [Link]

-

Peak Proteins. (n.d.). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. Retrieved from [Link]

-

Duke Computer Science. (n.d.). Introduction to NMR spectroscopy of proteins. Retrieved from [Link]

-

SciELO. (n.d.). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Retrieved from [Link]

-

YouTube. (2012, April 30). Michaelis-Menten: Competitive Inhibition. Retrieved from [Link]

- Patents, G. (n.d.). Meta-benzamidine derivatives as serine protease inhibitors.

-

National Institutes of Health. (n.d.). trypsin inhibition by benzamidine-conjugated molecular glues. Retrieved from [Link]

-

Frontiers. (2020, January 27). NMR Methods for Structural Characterization of Protein-Protein Complexes. Retrieved from [Link]

-

Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Inhibitory constant (Ki). Retrieved from [Link]

-

Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

-

Queen's University Belfast. (2021, May 10). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. Retrieved from [Link]

-

Frontiers. (2023, January 22). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Retrieved from [Link]

-

MDPI. (n.d.). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Retrieved from [Link]

-

National Institutes of Health. (2021, September 8). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Retrieved from [Link]

-

National Institutes of Health. (n.d.). NMR studies of protein interactions. Retrieved from [Link]

-

IUCr Journals. (2016, December 21). Guidelines for the successful generation of protein-ligand complex crystals. Retrieved from [Link]

-

Juniper Publishers. (2020, December 1). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Synthesis, Molecular Docking and Antimicrobial of N'-Benzylidene-4-hydroxybenzohydrazide and N'-(4-Methoxybenzylidene). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Studying protein-ligand interactions using X-ray crystallography. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. Retrieved from [Link]

Sources

- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trypsin - Proteopedia, life in 3D [proteopedia.org]

- 3. The Reliability of Estimating Ki Values for Direct, Reversible Inhibition of Cytochrome P450 Enzymes from Corresponding IC50 Values: A Retrospective Analysis of 343 Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]

- 5. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein-Inhibitor Interaction Studies Using NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]

- 15. "Synthesis and Characterization of a Trypsin Inhibitor" by Eric L. Schneider [digitalcommons.csbsju.edu]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

An In-Depth Technical Guide to the Spectroscopic Data of 4-Hydroxybenzamidine

This guide provides a comprehensive analysis of the spectroscopic data for 4-Hydroxybenzamidine (also known as 4-hydroxybenzenecarboximidamide), a molecule of interest in medicinal chemistry and drug development. As a key structural motif, a thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the study of its interactions in biological systems. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to 4-Hydroxybenzamidine and its Spectroscopic Characterization

4-Hydroxybenzamidine is an aromatic organic compound featuring a benzamidine core with a hydroxyl group at the para position. The presence of the amidine and phenol functional groups dictates its chemical reactivity and biological activity, making it a valuable building block in the synthesis of various therapeutic agents. Accurate structural elucidation and characterization are the bedrock of any chemical research, and in this context, spectroscopic techniques are indispensable. This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the comprehensive analysis of 4-Hydroxybenzamidine.

The structure of 4-Hydroxybenzamidine is as follows:

Caption: Molecular structure of 4-Hydroxybenzamidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Hydroxybenzamidine, both ¹H and ¹³C NMR are crucial for confirming its structure.

Principles of NMR Spectroscopy

NMR spectroscopy is based on the absorption of electromagnetic radiation in the radiofrequency region by atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can exist in different spin states. The energy difference between these states corresponds to a specific resonance frequency, which is highly sensitive to the local electronic environment of the nucleus. This sensitivity allows for the differentiation of chemically non-equivalent nuclei within a molecule.

Experimental Protocol for NMR Analysis

Sample Preparation:

-

Dissolve 5-10 mg of 4-Hydroxybenzamidine in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). The choice of solvent is critical as the labile protons of the hydroxyl and amidine groups can exchange with solvent protons. DMSO-d₆ is often preferred as it can slow down the exchange of acidic protons, allowing for their observation.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of particulate matter to maintain magnetic field homogeneity.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR: Acquire a one-dimensional proton spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

2D NMR: Techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively, aiding in unambiguous signal assignment.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (H-2, H-6) | 7.5 - 7.8 | Doublet | 2H |

| Aromatic (H-3, H-5) | 6.8 - 7.1 | Doublet | 2H |

| Amidine (-NH₂) | 8.0 - 9.5 | Broad Singlet | 2H |

| Phenolic (-OH) | 9.0 - 10.0 | Broad Singlet | 1H |

Interpretation:

-

The aromatic protons are expected to appear as two distinct doublets due to the para-substitution pattern. The protons ortho to the electron-withdrawing amidine group (H-2, H-6) will be deshielded and appear at a higher chemical shift compared to the protons ortho to the electron-donating hydroxyl group (H-3, H-5).

-

The protons of the amidine and phenolic groups are acidic and their chemical shifts are highly dependent on solvent, concentration, and temperature. They are expected to appear as broad singlets due to rapid chemical exchange and quadrupole broadening from the nitrogen atoms.[1]

Predicted ¹³C NMR Spectral Data

Similarly, a predicted ¹³C NMR spectrum provides valuable structural information.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=N (Amidine) | 160 - 165 |

| C-OH (Aromatic) | 155 - 160 |

| C-H (Aromatic, C-2, C-6) | 128 - 132 |

| C-H (Aromatic, C-3, C-5) | 115 - 120 |

| C-C=N (Aromatic, C-1) | 120 - 125 |

Interpretation:

-

The amidine carbon (C=N) is expected to be the most downfield signal in the spectrum due to the strong deshielding effect of the two nitrogen atoms.

-

The aromatic carbon attached to the hydroxyl group (C-4) will also be significantly deshielded.

-

The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm), with their specific shifts influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Principles of IR Spectroscopy

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. Different types of bonds (e.g., C=O, O-H, N-H, C=N) and different vibrational modes (stretching, bending) have characteristic absorption frequencies. An IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which provides a unique "fingerprint" of the molecule's functional groups.

Experimental Protocol for IR Analysis

Sample Preparation (for solid samples):

-

KBr Pellet:

-

Grind a small amount of 4-Hydroxybenzamidine with anhydrous potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Procedure: A background spectrum of the empty sample compartment (or the ATR crystal) is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectral Data

Based on the functional groups present in 4-Hydroxybenzamidine, the following characteristic IR absorption bands are expected:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Amidine) | 3100 - 3500 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=N Stretch (Amidine) | 1640 - 1690 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (Phenol) | 1200 - 1300 | Strong |

Interpretation:

-

The broad and strong O-H stretching band is a characteristic feature of phenols and is often the most prominent peak in the high-frequency region.[2]

-

The N-H stretching vibrations of the amidine group will likely appear as a broad band, potentially overlapping with the O-H stretch.

-

The strong absorption in the 1640-1690 cm⁻¹ region is indicative of the C=N double bond of the amidine group.

-

The presence of the aromatic ring will be confirmed by the C-H stretching absorptions above 3000 cm⁻¹ and the C=C stretching bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Principles of Mass Spectrometry

In a mass spectrometer, molecules are first ionized to form charged particles (ions). These ions are then accelerated and separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of ion abundance versus m/z. For organic molecules, electron ionization (EI) is a common technique that often leads to extensive fragmentation, providing a unique fragmentation pattern that can be used for structural elucidation.

Experimental Protocol for MS Analysis

Sample Introduction:

-

Direct Infusion: The sample can be dissolved in a suitable solvent and infused directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC can be used to separate the sample from a mixture before it enters the mass spectrometer.

Ionization and Analysis:

-

Ionization Method: Electron Ionization (EI) is a common method for small molecules.

-

Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

Experimental Mass Spectral Data

Experimental GC-MS data for 4-Hydroxybenzamidine is available from the NIST Mass Spectrometry Data Center.[3]

| m/z | Relative Abundance | Proposed Fragment |

| 136 | High | [M]⁺ (Molecular Ion) |

| 120 | High | [M - NH₂]⁺ |

| 119 | Moderate | [M - NH₃]⁺ |

Interpretation of Fragmentation Pattern:

Caption: Proposed fragmentation pathway for 4-Hydroxybenzamidine in EI-MS.

-

Molecular Ion (m/z 136): The peak at m/z 136 corresponds to the molecular ion ([M]⁺), confirming the molecular weight of 4-Hydroxybenzamidine.[3]

-

Fragment at m/z 120: A prominent peak is observed at m/z 120, which corresponds to the loss of an amino radical (•NH₂) from the molecular ion. This is a common fragmentation pathway for amidines.[3]

-

Fragment at m/z 119: The peak at m/z 119 can be attributed to the loss of ammonia (NH₃) from the molecular ion.[3]

Conclusion

References

-

ResearchGate. IR spectrum of the product 4-hydroxybenzoic acid. Available from: [Link]

-

MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

NIST. Benzamide - the NIST WebBook. Available from: [Link]

-

Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. Available from: [Link]

-

ResearchGate. (a) IR spectra of 4-hydroxybenzamide and 4-hydroxybenzamide-dioxane... Available from: [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

-

ResearchGate. Synthesis, Spectroscopic Characterization and Biological Evaluation of 1-(4'-Hydroxybenzamido)-Imine-1,2,3,4-Tetrahydrocarbazole Derivatives. Available from: [Link]

-

NIH. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available from: [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

-

ResearchGate. FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. Available from: [Link]

-

MDPI. Synthesis, Structural and Physicochemical Characterization of a Titanium(IV) Compound with the Hydroxamate Ligand N,2-Dihydroxybenzamide. Available from: [Link]

-

ResearchGate. The UV, IR and NMR spectral data of substituted (E)-N. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

NIST. Benzaldehyde, 4-hydroxy- - the NIST WebBook. Available from: [Link]

-

Chemguide. mass spectra - fragmentation patterns. Available from: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

Science Publishing Group. Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination. Available from: [Link]

-

PubChem. 4-Hydroxy-benzamidine. Available from: [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available from: [Link]

-

JoVE. Video: NMR Spectroscopy Of Amines. Available from: [Link]

-

ResearchGate. Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1). Available from: [Link]

-

IJESRT. synthesis, characterization and chromogenic properties of 4- hydroxy-(2-hydroxybenzylidene). Available from: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

-

RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available from: [Link]

-

YouTube. Mass spectrometry A-level Fragmentation of organic molecules. Available from: [Link]

-

RSC Publishing. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Available from: [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

YouTube. Functional Groups from Infrared Spectra. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of N '-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination. Available from: [Link]

-

RJPBCS. Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). Available from: [https://www.rjpbcs.com/pdf/2016_7(5)/[3].pdf]([Link]3].pdf)

-

YouTube. PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available from: [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available from: [Link]

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Available from: [Link]

-

OpenStax. 12.2 Interpreting Mass Spectra. Available from: [Link]

-

YouTube. sample 13C NMR spectra of compounds with common functional groups. Available from: [Link]

-

JoVE. Video: Mass Spectrometry: Amine Fragmentation. Available from: [Link]

-

Compound Interest. A guide to interpreting mass spectra. Available from: [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

-

Compound Interest. a guide to 13c nmr chemical shift values. Available from: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Use of 4-Hydroxy-benzamidine in Protease Inhibitor Cocktails

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Protease Inhibition

In the fields of proteomics, protein biochemistry, and drug development, maintaining the structural and functional integrity of proteins of interest is paramount. Cellular lysis invariably releases a host of endogenous proteases that can rapidly degrade target proteins, compromising experimental results. Protease inhibitor cocktails are therefore an essential component of lysis buffers, designed to neutralize this degradative activity. Among the various classes of inhibitors, those targeting serine proteases are fundamental, as this enzyme family is both abundant and highly active.

This guide provides a detailed examination of 4-Hydroxy-benzamidine, a specific, substituted member of the benzamidine class of reversible, competitive serine protease inhibitors. We will explore its mechanism of action, the scientific rationale for its inclusion in inhibitor cocktails, and provide detailed protocols for its effective application.

Section 1: The Benzamidine Family of Serine Protease Inhibitors

Mechanism of Action: Competitive Inhibition

Benzamidine and its derivatives are structural mimics of the arginine side chain. Trypsin-like serine proteases possess a deep, negatively charged S1 binding pocket that preferentially binds and cleaves proteins after arginine or lysine residues. 4-Hydroxy-benzamidine acts as a competitive inhibitor by occupying this S1 active site, preventing the binding of the natural substrate.[1][2] This interaction is reversible, meaning the inhibitor can dissociate, and its efficacy is dependent on its concentration relative to the substrate.[3] The positively charged amidinium group of the inhibitor forms a salt bridge with a conserved aspartate residue at the bottom of the S1 pocket, effectively blocking the enzyme's catalytic activity.[4]

Caption: Competitive inhibition of a serine protease by 4-Hydroxy-benzamidine.

The Rationale for 4-Hydroxy Substitution

While unsubstituted benzamidine is a widely used inhibitor, the addition of a hydroxyl group at the para (4-position) of the benzene ring is a deliberate chemical modification. Structure-activity relationship studies on substituted benzamidines have shown that the electronic properties and hydrophobicity of the substituent group significantly influence binding affinity and enzyme specificity.[4] The 4-hydroxy group is electron-donating and increases the polarity of the molecule. This can alter the interaction with the amino acid residues lining the entrance of the S1 pocket, potentially fine-tuning its inhibitory profile against specific proteases like plasmin and complement C1s.[4] Therefore, choosing 4-Hydroxy-benzamidine can be a strategic decision to modulate the specificity of protease inhibition within a complex biological sample.

Section 2: Practical Considerations for Using 4-Hydroxy-benzamidine

Chemical and Physical Properties

Proper preparation and handling are crucial for inhibitor efficacy. 4-Hydroxy-benzamidine is typically supplied as a hydrochloride salt to improve solubility and stability.

| Property | Value | Source |

| IUPAC Name | 4-hydroxybenzenecarboximidamide | [5] |

| Synonyms | p-Hydroxybenzamidine, 4-Amidinophenol | [5] |

| Molecular Formula | C₇H₈N₂O | [5] |

| Molecular Weight | 136.15 g/mol | [5] |

| CAS Number | 15535-98-5 | [5] |

| Solubility | Soluble in water and alcohol. | |

| Stability | Sensitive to oxidation in solution. Prepare fresh or store frozen in aliquots. | [3] |

Spectrum of Activity and Potency

4-Hydroxy-benzamidine is effective against trypsin-like serine proteases.[1][6] While specific Kᵢ (inhibition constant) values for the 4-hydroxy derivative are not as widely published as for the parent compound, the data for benzamidine provide a strong reference for its target class and approximate potency. Lower Kᵢ values indicate stronger inhibition.

| Target Protease | Benzamidine Kᵢ (µM) | Source |

| Tryptase | 20 | [7][8] |

| Trypsin | 21 | [7][8] |

| Plasmin | 350 | [9] |

| Thrombin | 320 | [7][8] |

| Urokinase (uPA) | 97 | [7][8] |

| Factor Xa | 110 | [7][8] |

Section 3: Protocols for Application in Protease Inhibitor Cocktails

Stock Solution Preparation

It is highly recommended to prepare a concentrated stock solution to facilitate accurate addition to lysis buffers. Due to its sensitivity to oxidation, preparing fresh solutions is best practice.[3]

Protocol: 1 M 4-Hydroxy-benzamidine HCl Stock Solution

-

Weighing: Accurately weigh out 172.6 mg of 4-Hydroxy-benzamidine hydrochloride (MW = 172.6 g/mol for the HCl salt).

-

Dissolution: Add the powder to a 1.5 mL microcentrifuge tube. Add 800 µL of ultrapure, degassed water. Vortex thoroughly until fully dissolved.

-

Volume Adjustment: Adjust the final volume to 1.0 mL with ultrapure, degassed water.

-

Storage: For immediate use, keep on ice. For short-term storage, aliquot into single-use volumes and store at -20°C for no more than 1-2 weeks. Avoid repeated freeze-thaw cycles.

Formulation of a Broad-Spectrum Protease Inhibitor Cocktail

4-Hydroxy-benzamidine only inhibits serine proteases. For comprehensive protein protection, it must be combined with inhibitors of other protease classes.[10][11]

Protocol: 100X General Use Inhibitor Cocktail

| Component | Target Class | Stock Conc. | Final Conc. (1X) | Volume for 1 mL of 100X Cocktail |

| 4-Hydroxy-benzamidine HCl | Serine Proteases | 1 M | 100 mM | 100 µL |

| Leupeptin | Serine/Cysteine | 10 mg/mL | 100 µg/mL | 10 µL |

| Pepstatin A | Aspartic Proteases | 1 mg/mL (in DMSO) | 10 µg/mL | 10 µL |

| EDTA | Metalloproteases | 0.5 M (pH 8.0) | 50 mM | 100 µL |

| Solvent (Ultrapure Water) | - | - | - | 780 µL |

Note: This cocktail is a general starting point. Optimization may be required depending on the cell or tissue type.

Protocol: Use in Mammalian Cell Lysis for Immunoprecipitation or Western Blot

This workflow details the incorporation of the inhibitor cocktail into a standard cell lysis procedure.[12][13]

Caption: Workflow for mammalian cell lysis with protease inhibitor cocktail.

Step-by-Step Methodology:

-

Cell Culture: Grow adherent mammalian cells to the desired confluency (typically 80-90%).

-

Preparation: Place the culture dish on ice. Aspirate the culture medium and wash the cell monolayer once with ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis Buffer Preparation: Immediately before use, prepare your desired lysis buffer (e.g., RIPA, NP-40 based). Add the 100X Protease Inhibitor Cocktail to a final concentration of 1X (e.g., add 10 µL of 100X cocktail to 990 µL of lysis buffer).

-

Cell Lysis: Add the ice-cold lysis buffer containing inhibitors to the culture dish (e.g., 500 µL for a 10 cm dish). Swirl the dish to cover the cell monolayer. Incubate on ice for 10-15 minutes.

-

Harvesting: Using a cell scraper, scrape the cells from the dish surface and transfer the viscous lysate to a pre-chilled microcentrifuge tube.

-

Agitation: Agitate the lysate for 30 minutes at 4°C on a rocker or rotator to ensure complete lysis.

-

Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet insoluble cellular debris.

-

Collection: Carefully transfer the clear supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.

-

Downstream Analysis: The protein lysate is now ready for protein quantification (e.g., BCA assay) and subsequent applications like Western Blotting or Immunoprecipitation.

Section 4: Validation and Quality Control

The Self-Validating Protocol: Ensuring Efficacy

The trustworthiness of any protocol relies on its ability to be validated. The efficacy of your 4-Hydroxy-benzamidine-containing cocktail can be confirmed with a simple control experiment.

Protocol: Validation of Inhibitor Cocktail

-

Parallel Samples: When preparing to lyse cells, set up two identical cell culture plates.

-

Prepare Two Buffers:

-

Test Buffer: Lysis buffer + 1X Inhibitor Cocktail.

-

Control Buffer: Lysis buffer ONLY (no inhibitors).

-

-

Process in Parallel: Perform the entire cell lysis protocol (Section 3.3) on both plates simultaneously, keeping all conditions identical except for the presence of the inhibitor cocktail.

-

Incubation Control: After collecting the final supernatant, incubate a small aliquot of both the "Test" and "Control" lysates at room temperature for 1-2 hours to challenge the stability of the proteins.

-

Analysis: Analyze equal amounts of protein from the "Test" and "Control" samples (both immediately after lysis and after the room temperature incubation) by SDS-PAGE followed by Coomassie staining or Western Blotting for a known, degradation-sensitive protein.

Interpreting the Results

-

Effective Inhibition: In the "Test" lane (with inhibitors), you should observe sharp, distinct protein bands. The intensity of your protein of interest should remain stable even after incubation.

-

Protease Activity: In the "Control" lane (without inhibitors), you will likely see smearing below major protein bands, indicating degradation. The intensity of specific proteins may decrease significantly, particularly after the room temperature incubation. A successful result provides direct evidence that your cocktail, featuring 4-Hydroxy-benzamidine, is actively protecting your proteins from endogenous serine proteases and other targeted enzymes.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 217125, 4-Hydroxy-benzamidine. PubChem. Retrieved from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 65052, 4-Hydroxybenzamide. PubChem. Retrieved from: [Link]

-

Fisher Scientific (Date not available). Protein Purification - Protease inhibitors. Fisher Scientific. Retrieved from: [Link]

-

National Institute of Standards and Technology (Date not available). 4-Hydroxybenzamide. NIST WebBook. Retrieved from: [Link]

-

Alkali Scientific (Date not available). Benzamidine Hydrochloride. Alkali Scientific. Retrieved from: [Link]

-

Suddath, F. L., et al. (1982). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry. Retrieved from: [Link]

-

Wikipedia (Date not available). Benzamidine. Wikipedia. Retrieved from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5373403, 4-fluoro-N'-hydroxy-benzamidine. PubChem. Retrieved from: [Link]

-

Stürzebecher, J., et al. (1983). Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. Acta Biologica et Medica Germanica. Retrieved from: [Link]

-

Cytiva (Date not available). Purification or Removal of Serine Proteases. Cytiva. Retrieved from: [Link]

-

Nishimura, Y., et al. (1994). A Serine Protease-inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. Japanese Journal of Cancer Research. Retrieved from: [Link]

-

ResearchGate (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? ResearchGate. Retrieved from: [Link]

-

Boster Bio (2024). Cell Lysis Methods: A Guide to Efficient Protein Extraction. Boster Bio. Retrieved from: [Link]

-

G-Biosciences (Date not available). Protease Inhibitor Cocktails. G-Biosciences. Retrieved from: [Link]

-

National Center for Biotechnology Information (2017). Activity-Based Protein Profiling of RHBDL4 Reveals Proteolysis of the Enzyme and a Distinct Inhibitor Profile. PMC. Retrieved from: [Link]

-

Venturini, G., et al. (1997). Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor. Biochemical and Biophysical Research Communications. Retrieved from: [Link]

Sources

- 1. alkalisci.com [alkalisci.com]

- 2. Benzamidine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Hydroxy-benzamidine | C7H8N2O | CID 217125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. goldbio.com [goldbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. fishersci.ie [fishersci.ie]

- 11. Protease Inhibitor Cocktails | Protease Inhibitors [gbiosciences.com]

- 12. apexbt.com [apexbt.com]

- 13. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]

Application Notes and Protocols for the Use of 4-Hydroxy-benzamidine as a Trypsin Inhibitor in Cell Lysates

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 4-Hydroxy-benzamidine for the inhibition of trypsin and trypsin-like serine proteases in cell lysates. This document outlines the scientific principles behind its use, provides detailed protocols for its application, and offers insights into experimental design and validation.

Introduction: The Critical Need for Protease Inhibition in Cellular Research

Upon cell lysis, the compartmentalization of cellular components is disrupted, leading to the release of a myriad of enzymes, including proteases. These enzymes can rapidly degrade target proteins, compromising the integrity of experimental results in downstream applications such as Western blotting, immunoprecipitation, and mass spectrometry. Trypsin and trypsin-like serine proteases are among the most common and potent of these degradative enzymes. Therefore, their effective inhibition is paramount to preserving the proteome of the cell lysate.

4-Hydroxy-benzamidine is a synthetic, reversible, and competitive inhibitor of trypsin and other serine proteases.[1] Its chemical structure, featuring a benzamidine moiety, allows it to bind to the substrate-binding pocket of these enzymes, thereby blocking their catalytic activity. The addition of a hydroxyl group to the benzamidine structure can enhance its solubility and reactivity, making it an effective tool for researchers.[1][2]

Mechanism of Action: Competitive Inhibition of Trypsin

4-Hydroxy-benzamidine functions as a competitive inhibitor, meaning it reversibly binds to the active site of trypsin and trypsin-like enzymes. This binding event prevents the natural substrate from accessing the catalytic triad (Ser-His-Asp) of the enzyme, thus halting proteolytic activity. The inhibition is concentration-dependent and reversible, meaning that at higher concentrations of the inhibitor, more enzyme active sites will be occupied.[2]

Caption: Workflow for preparing 4-Hydroxy-benzamidine stock and lysis buffer.

Cell Lysis and Protein Extraction

Materials:

-

Cultured mammalian cells

-

Ice-cold 1X PBS

-

Chilled lysis buffer supplemented with 4-Hydroxy-benzamidine

-

Cell scraper

-

Microcentrifuge

Protocol:

-

Place the cell culture dish on ice and wash the cells twice with ice-cold 1X PBS.

-

Aspirate the PBS completely.

-

Add the chilled lysis buffer containing 4-Hydroxy-benzamidine to the cells (e.g., 500 µL for a 10 cm dish).

-

Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (the cell lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

The lysate is now ready for downstream applications or can be stored at -80°C.

Validation and Experimental Considerations

Self-Validating System: To ensure the efficacy of 4-Hydroxy-benzamidine in your specific experimental setup, it is advisable to perform a control experiment. Prepare two identical cell samples; lyse one with a buffer containing 4-Hydroxy-benzamidine and the other with a buffer lacking the inhibitor. Analyze both lysates by Western blotting for a known protein that is susceptible to trypsin-like cleavage. A reduction in protein degradation bands in the sample with the inhibitor will validate its effectiveness.

Buffer Compatibility: 4-Hydroxy-benzamidine is generally compatible with common lysis buffers such as RIPA, NP-40, and Tris-based buffers. [3][4]However, it is always good practice to ensure that the final pH of the lysis buffer remains within the optimal range for your experiment after the addition of the inhibitor.

Off-Target Effects: While 4-Hydroxy-benzamidine is a potent inhibitor of trypsin and trypsin-like serine proteases, the potential for off-target effects on other enzymes should be considered, particularly in sensitive enzymatic assays. [5]If unexpected results are observed, further investigation into the specificity of the inhibitor in the context of your experimental system may be warranted.

Conclusion

4-Hydroxy-benzamidine is a valuable tool for the preservation of protein integrity in cell lysates. By understanding its mechanism of action and following the detailed protocols provided, researchers can effectively inhibit trypsin-like protease activity, leading to more reliable and reproducible results in a wide range of molecular biology applications. Empirical optimization of the inhibitor concentration is encouraged to achieve the best possible outcomes for your specific research needs.

References

-

Chem-Impex. 4-Hydroxybenzamidine hydrochloride. [Link]

-

Mori, Y., et al. (2017). trypsin inhibition by benzamidine-conjugated molecular glues. Chemical Science, 8(7), 5054-5059. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Understanding Trypsin Inhibition: The Role of 4-Aminobenzamidine Dihydrochloride. [Link]

-

Marks, W. H., et al. (1993). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 36(17), 2621-2627. [Link]

-

Di Francesco, A. M., et al. (2021). Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors. International Journal of Molecular Sciences, 22(11), 6033. [Link]

-

ResearchGate. Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. [Link]

-

Cytiva. Purification or Removal of Serine Proteases, e.g. Thrombin and Trypsin, and Zymogens. [Link]

-

Bio-Rad Laboratories. General Protocol for Western Blotting. [Link]

-

G-Biosciences. SAMPLE PREPARATION FOR WESTERN BLOTTING. [Link]

Sources

- 1. Kinetic analysis of an autocatalytic process coupled to a reversible inhibition: the inhibition of the system trypsinogen-trypsin by p-aminobenzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protease Inhibition Using Protease Inhibitor Mix [sigmaaldrich.com]

- 3. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]

- 4. inventbiotech.com [inventbiotech.com]

- 5. mdpi.com [mdpi.com]

Application Note: Precision Proteome Stabilization Using 4-Hydroxybenzamidine (4-HB)

Executive Summary

The integrity of recombinant proteins and native complexes is constantly threatened by endogenous proteases released during cell lysis. While broad-spectrum cocktails are common, specific applications—particularly those involving crystallography, enzymology, or downstream mass spectrometry—require precise, defined inhibitors.

4-Hydroxybenzamidine (4-HB) is a potent, reversible, competitive inhibitor of trypsin-like serine proteases. Structurally distinct from the more common Benzamidine HCl due to the para-hydroxyl group, 4-HB mimics the side chain of arginine, allowing it to bind tightly to the S1 specificity pocket of proteases (e.g., Trypsin, Thrombin, Urokinase, Factor Xa).

This guide details the mechanistic rationale and experimental protocols for deploying 4-HB to prevent "nicking" and degradation of target proteins during purification workflows.

Mechanism of Action: The "Arginine Mimic"

To use 4-HB effectively, one must understand how it functions compared to irreversible inhibitors like PMSF.

Structural Basis of Inhibition

Serine proteases (like Trypsin) cleave peptide bonds at the C-terminal side of basic residues (Arginine/Lysine). They recognize these residues via a deep cleft known as the S1 specificity pocket , which contains a negatively charged aspartate residue (Asp189 in Trypsin) at the bottom.

-

Mimicry: 4-HB contains a positively charged amidine group that mimics the guanidinium group of Arginine.

-

Binding: The amidine group forms a salt bridge with Asp189 in the protease's active site.

-

The 4-Hydroxy Advantage: The hydroxyl group at the para position can participate in additional water-mediated hydrogen bonding networks within the active site, potentially altering off-rates compared to unsubstituted benzamidine.

Reversibility vs. Irreversibility

Unlike PMSF (which covalently modifies the catalytic serine), 4-HB is a competitive, reversible inhibitor .

-

Implication: It must be present in all buffers (Lysis, Wash, Load) until the proteases are physically separated from the target protein.

-

Benefit: It does not chemically modify the target protein, making it ideal for structural biology where covalent adducts are undesirable.

Mechanistic Diagram (Graphviz)

Figure 1: Competitive inhibition mechanism. 4-HB competes with the target protein for the protease active site. Note the reversibility; maintaining inhibitor concentration is critical.

Comparative Analysis: Inhibitor Selection

Why choose 4-Hydroxybenzamidine over other common inhibitors?

| Feature | 4-Hydroxybenzamidine (4-HB) | PMSF | Leupeptin | EDTA |

| Type | Competitive, Reversible | Irreversible (Covalent) | Competitive, Reversible | Metalloprotease Inhibitor |

| Target | Serine Proteases (Trypsin-like) | Serine Proteases | Serine/Cysteine Proteases | Metalloproteases |

| Half-Life | Stable in aqueous solution | Unstable (<30 min at pH 8.0) | Stable | Stable |

| Toxicity | Low/Moderate | High (Neurotoxin) | Low | Low |

| IMAC Compatibility | Excellent (Does not strip Ni/Co) | Good | Good | Poor (Strips metal ions) |

| Removal | Dialysis / Gel Filtration | Not required (hydrolyzes) | Dialysis | Dialysis |

Key Insight: Use 4-HB when purifying His-tagged proteins via Ni-NTA (IMAC), as it does not chelate the nickel ions (unlike EDTA) and remains stable throughout long load times (unlike PMSF).

Experimental Protocol

Stock Solution Preparation

4-HB is generally supplied as a hydrochloride salt (4-Hydroxybenzamidine HCl).

-

Weighing: Calculate the mass required for a 100 mM (100x) stock solution.

-

MW of 4-Hydroxybenzamidine HCl

172.6 g/mol . -

Example: Dissolve 172.6 mg in 10 mL of deionized water.

-

-

Solubility: It is highly soluble in water. Vortex until clear.

-

Storage: Aliquot into 1 mL tubes and store at -20°C. Stable for >1 year. Avoid repeated freeze-thaw cycles.

Lysis and Purification Workflow

Objective: Maintain a constant concentration of 1–5 mM 4-HB to ensure protease suppression (

Step 1: Lysis Buffer Formulation

Prepare fresh Lysis Buffer (50 mL example):

-

50 mM Tris-HCl, pH 8.0

-

300 mM NaCl

-

10 mM Imidazole (if using IMAC)

-

Add 0.5 mL of 100 mM 4-HB Stock (Final Conc: 1 mM)

-

Note: For protease-rich hosts (e.g., Pichia pastoris or insect cells), increase to 5 mM .

-

Step 2: Cell Disruption

-

Resuspend cell pellet in Lysis Buffer.

-

Critical Checkpoint: Add the inhibitor before sonication or homogenization. Proteases are released instantly upon cell rupture.

-

Keep sample on ice (4°C) to lower protease activity.

Step 3: Clarification & Binding[1]

-

Centrifuge lysate (e.g., 15,000 x g, 20 min).

-

Apply supernatant to the affinity column (e.g., Ni-NTA or GST-resin).

-

Note: If the loading time exceeds 1 hour, ensure 4-HB is present.

Step 4: Wash Steps[1][2][3]

-

Include 1 mM 4-HB in the wash buffers.

-

Reasoning: If you wash away the inhibitor while proteases are non-specifically bound to the resin, they will degrade your target protein on the column ("on-column clipping").

Step 5: Elution[2]

-

Elution buffer can contain 4-HB, but it is often omitted here if the next step is size exclusion chromatography (SEC) or dialysis, as the proteases should have been washed away (flow-through).

-

Exception: If the purity is low, keep 4-HB in the elution buffer.

Purification Logic Diagram (Graphviz)

Figure 2: Workflow integration. The "Critical Protection Zone" indicates steps where 4-HB presence is mandatory to prevent degradation.

Troubleshooting & Validation

How to Verify Inhibition?

If you suspect 4-HB is not working (e.g., you see low molecular weight bands on SDS-PAGE):

-

Check Concentration: Increase from 1 mM to 5 mM.

-

Check pH: Serine proteases often have optimal activity at pH 7–9. Ensure 4-HB is stable (it is) but consider lowering pH slightly if protein stability permits.

-

Check Class: 4-HB only inhibits serine proteases. If degradation persists, the culprit might be a metalloprotease (add EDTA if possible) or cysteine protease (add PMSF/Leupeptin).

Removal

4-HB is a small molecule (~172 Da). It is easily removed by:

-

Dialysis: Against 1000x volume of buffer (3 changes).

-

Desalting Column: PD-10 or Sephadex G-25.

-

Size Exclusion Chromatography (SEC).

References

-

Structural Basis of Inhibition: Katz, B. A., et al. (2000).[4] Structural basis for selectivity of a small molecule, S1-binding, submicromolar inhibitor of urokinase-type plasminogen activator.[4] Chemistry & Biology.[5][6] (Related PDB: 1J15 - Benzamidine/Trypsin complexes)

-

Inhibition Constants (